A Technical Guide to 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Medicinal Chemistry Applications
A Technical Guide to 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Medicinal Chemistry Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative with significant potential as a building block in modern medicinal chemistry. We will delve into its structural characteristics, physicochemical properties, a robust synthetic pathway with detailed protocols, and the strategic rationale for its application in drug discovery programs.
Molecular Profile and Physicochemical Characteristics
4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 1501959-50-7) belongs to the 1-indanone class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules.[1] The structure features a bicyclic system comprising a benzene ring fused to a five-membered ring containing a ketone. Key substitutions include a fluorine atom at the C4 position of the aromatic ring and a gem-dimethyl group at the C3 position of the cyclopentanone moiety.
The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] The gem-dimethyl group can induce a conformational constraint, potentially improving receptor binding, and can also sterically hinder metabolic attack at adjacent positions.
Structural and Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 4-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | [3] |
| CAS Number | 1501959-50-7 | [3][4] |
| Synonyms | 4-Fluoro-3,3-dimethyl-indan-1-one | [3] |
| Molecular Formula | C₁₁H₁₁FO | Calculated |
| Molecular Weight | 178.20 g/mol | Calculated |
Predicted Spectroscopic Signatures
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing effects of the fluorine and carbonyl groups. A singlet corresponding to the two equivalent C3-methyl groups and a singlet for the C2-methylene protons would also be prominent.
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¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C1) in the downfield region (~190-205 ppm). Signals for the quaternary C3 carbon, the C3-methyl carbons, the C2-methylene carbon, and the distinct aromatic carbons (with C-F coupling visible for carbons in proximity to the fluorine atom) would be observable.
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¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's electronic environment on the aromatic ring.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the α,β-unsaturated ketone will be present, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C-F stretching vibrations will also be visible.
Synthesis and Mechanistic Rationale
The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid or its corresponding acid chloride.[1] This approach ensures regioselective cyclization to form the five-membered ring.
The proposed synthesis for 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one begins with a commercially available fluorinated aromatic compound and proceeds through the formation of a key acid chloride intermediate, which is then cyclized.
Caption: Proposed synthetic workflow for 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol details the critical cyclization step to form the indanone ring system. The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial for activating the acid chloride and facilitating the electrophilic aromatic substitution.
Materials:
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3-(2-Fluorophenyl)-2,2-dimethylpropanoyl chloride (1.0 equiv)
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Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1 M aq.)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Argon or Nitrogen gas supply
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Standard glassware for anhydrous reactions (oven-dried)
Procedure:
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Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous AlCl₃ (1.2 equiv).
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Solvent Addition: Add anhydrous DCM via cannula to the flask and cool the resulting suspension to 0 °C using an ice bath.
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Rationale: Conducting the reaction at reduced temperature helps to control the exothermicity of the reaction and minimize potential side-product formation. Anhydrous conditions are critical as AlCl₃ reacts violently with water.
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Substrate Addition: Dissolve 3-(2-Fluorophenyl)-2,2-dimethylpropanoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
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Rationale: The acidic quench protonates the aluminum-complexed product, breaking it down and allowing for the isolation of the free ketone. This step is highly exothermic and must be performed with caution.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
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Rationale: The washes remove any remaining inorganic acids, unreacted starting materials, and aqueous contaminants. The bicarbonate wash neutralizes any residual acid.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one make it a valuable scaffold for building more complex drug candidates. Its utility stems from the predictable influence of its constituent parts on key pharmacological properties.
Caption: Influence of key structural features on pharmacological properties.
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As a Bioisostere: The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering improved properties without drastically altering the molecule's ability to interact with its biological target.
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Scaffold for Diverse Targets: The 1-indanone core is a versatile template. Derivatives have shown activity against a wide range of targets, including enzymes (e.g., kinases, cholinesterases) and G-protein coupled receptors.[1] For example, structurally related fluorinated indane derivatives have been investigated as potent inhibitors of the PRC2 complex, a target in oncology.[5]
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Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD campaigns. Its moderate complexity and reactive ketone handle allow for its use as a starting point, with subsequent chemical elaboration to build potency and selectivity against a specific biological target. The ketone can be readily converted to amines, alcohols, or other functional groups to explore the binding pocket of a target protein.
Conclusion
4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is more than a simple chemical entity; it is a strategically designed building block for modern drug discovery. The convergence of a privileged indanone scaffold with the pharmacologically advantageous properties of fluorine and a gem-dimethyl group provides a powerful tool for medicinal chemists. The robust and scalable synthesis via intramolecular Friedel-Crafts acylation further enhances its utility. As researchers continue to seek compounds with improved metabolic stability and target specificity, scaffolds like this will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
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SFU Summit. Appendix D. Experimental Data for Chapter 4. Available from: [Link]
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Lou, T., Liao, E., Wilsily, A., & Fillion, E. Organic Syntheses Procedure. Available from: [Link]
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Kozicka, M., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(1), 1-26. Available from: [Link]
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PubChem. 4-Fluoro-2,3-dimethylheptane. Available from: [Link]
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PubChem. (3r,4s)-1-[(1s)-7-Fluoro-2,3-Dihydro-1h-Inden-1-Yl]-N,N-Dimethyl-4-(1-Methyl-1h-Indol-3-Yl)pyrrolidin-3-Amine. Available from: [Link]
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Organic Chemistry Portal. Indanone synthesis. Available from: [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. Available from: [Link]
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
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NIST. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. Available from: [Link]
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